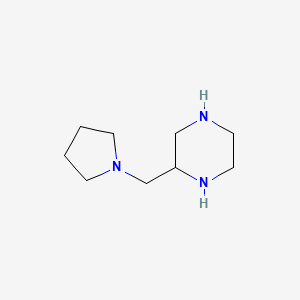
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a tert-butyl group attached to the pyridine ring, which is further connected to a methylmethanamine group
Métodos De Preparación
The synthesis of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-(tert-butyl)pyridine-3-carbaldehyde with N-methylmethanamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in piperidine derivatives .
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it may interact with cell membrane receptors, modulating signal transduction processes .
Comparación Con Compuestos Similares
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
2-(tert-Butyl)pyridine: Similar in structure but lacks the N-methylmethanamine group, resulting in different chemical reactivity and biological activity.
3-(tert-Butyl)pyridine: Another structural isomer with distinct properties due to the position of the tert-butyl group.
4-(tert-Butyl)pyridine: Exhibits different reactivity patterns and applications compared to the 5-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(5-tert-butylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-5-9(6-12-4)7-13-8-10/h5,7-8,12H,6H2,1-4H3 |
Clave InChI |
SLVDWTGVEMCUNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=CC(=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


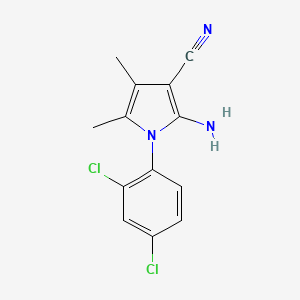
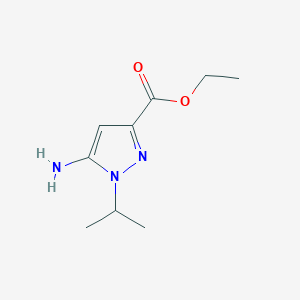
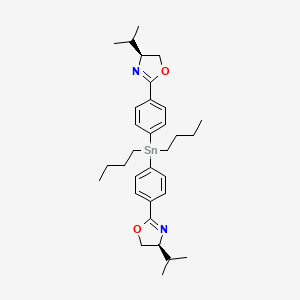

![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
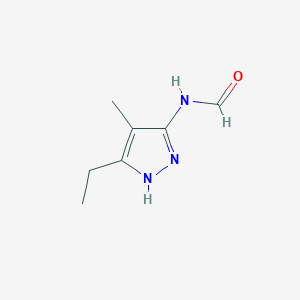
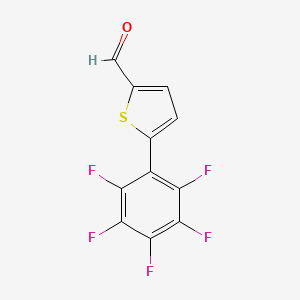

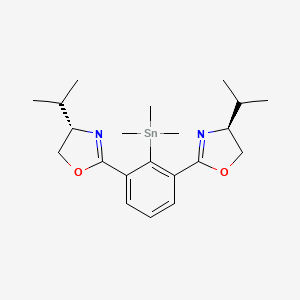
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
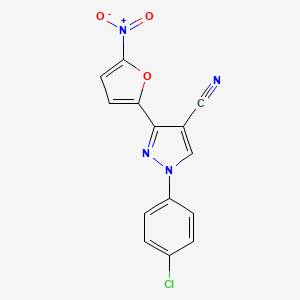
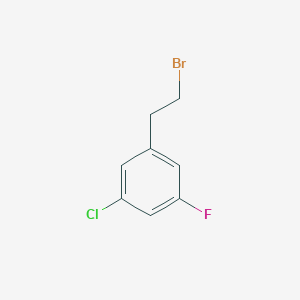
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
